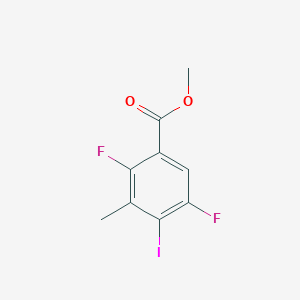

Methyl 2,5-difluoro-4-iodo-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2,5-difluoro-4-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBPPYLNMFCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1I)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,5-difluoro-4-iodo-3-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine atoms : The presence of two fluorine atoms at positions 2 and 5 enhances the compound's lipophilicity and may influence its interactions with biological targets.

- Iodine atom : The iodine atom at position 4 can participate in various chemical reactions, potentially affecting its biological activity.

- Methyl group : The methyl group at position 3 may contribute to the overall stability and reactivity of the compound.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The fluorine atoms can engage in hydrogen bonding and dipole interactions, while the iodine atom may facilitate oxidative addition and reductive elimination reactions. These interactions can lead to alterations in cellular signaling pathways, influencing cellular responses such as proliferation, apoptosis, or differentiation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing potential cytotoxic effects .

- Antimicrobial Activity : Some derivatives of benzoate compounds have demonstrated antimicrobial properties. The presence of halogen substituents is often linked to enhanced activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on MCF-7 cell line | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced levels of inflammatory cytokines |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers conducted assays on MCF-7 breast cancer cells. The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Further analysis revealed that the mechanism involved apoptosis induction through caspase activation pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related benzoate derivatives. This compound was tested against various bacterial strains, demonstrating notable activity against both Staphylococcus aureus and Escherichia coli. The results suggested that the compound could serve as a potential lead for developing new antimicrobial agents .

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2,5-difluoro-4-iodo-3-methylbenzoate exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Potential effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines, reducing inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on MCF-7 cell line | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced levels of inflammatory cytokines |

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential involved assays on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related benzoate derivatives. This compound was tested against various bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.

Applications in Material Science

This compound also finds applications in material science due to its unique chemical structure. Its fluorinated nature can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier.

Comparison with Similar Compounds

Key Comparisons

Substituent Effects: Fluorine: The electron-withdrawing nature of fluorine atoms in positions 2 and 5 enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with monosubstituted analogues like Methyl 3-fluorobenzoate, which exhibit less electronic activation .

Physical Properties: The iodine atom significantly increases the molecular weight (~313.03 g/mol) compared to non-iodinated analogues (e.g., Methyl 4-fluorobenzoate: 154.13 g/mol) . This also reduces solubility in polar solvents. The ester group improves stability and lipophilicity relative to carboxylic acids like 2,5-Difluoro-4-methylbenzoic acid, which may require derivatization for practical applications .

Applications :

- Research Use : The target compound’s iodine substitution makes it valuable in synthesizing radiolabeled probes or metal-catalyzed coupling reactions, unlike simpler fluorobenzoates .

- Agrochemical Relevance : While the target lacks direct pesticidal use, structurally related esters (e.g., triflusulfuron methyl ester) feature sulfonylurea groups for herbicidal activity, highlighting the versatility of fluorinated benzoate scaffolds .

Commercial Availability

While Methyl 3-fluorobenzoate and Methyl 4-fluorobenzoate are commercially available as reagents (>95% purity, Kanto Chemical) , the target compound remains a specialized research chemical, reflecting its niche applications.

Preparation Methods

Starting Material Selection and Fluorination

The fluorine atoms at positions 2 and 5 are typically introduced by starting with commercially available or synthetically accessible difluorinated aromatic compounds. For example, methyl 2,5-difluorobenzoate derivatives can be prepared via nucleophilic aromatic substitution on polyfluorinated benzenes or by direct fluorination of methyl benzoate derivatives under controlled conditions.

Iodination at Position 4

The key step for introducing the iodine atom at position 4 is an electrophilic aromatic substitution (EAS) iodination on the difluoromethylbenzoate intermediate. This step requires careful control to avoid over-iodination or substitution at undesired positions.

A typical iodination method involves:

- Using iodine sources such as potassium iodide and potassium iodate in acidic media,

- Employing solvents like methylene chloride and glacial acetic acid,

- Controlling temperature between 55–60 °C for 3 hours to promote selective iodination,

- Followed by work-up involving organic layer separation and solvent removal to isolate the iodinated intermediate.

This method is adapted from iodination procedures used for similar benzoic acid derivatives, ensuring regioselectivity at the 4-position adjacent to fluorine substituents.

Esterification and Purification

If the iodination is performed on the acid or amine precursors, subsequent esterification is required to obtain the methyl ester. The esterification can be done by refluxing the iodinated acid intermediate with methanol or ethanol under acidic conditions, often with glacial acetic acid as a catalyst, followed by removal of solvents and purification via recrystallization or filtration.

Alternative Metalation and Cross-Coupling Approaches

Another approach involves:

- Metal-halogen exchange reactions starting from brominated fluorinated aromatics,

- Using organometallic reagents such as isopropylmagnesium chloride in dry tetrahydrofuran (THF) at low temperatures (−78 °C),

- Subsequent addition of aldehyde or ester electrophiles,

- Followed by oxidation and purification steps to afford fluorinated aromatic ketones or esters,

- Then iodination or direct functionalization to introduce the iodine atom.

This route allows precise control of substitution patterns and can be scaled up for multigram synthesis.

Summary of Key Reaction Parameters

Research Findings and Optimization Notes

- The iodination step requires precise control of temperature and reagent stoichiometry to avoid side reactions and ensure regioselectivity.

- Metal-halogen exchange reactions with isopropylmagnesium chloride are effective for introducing fluorine substituents and preparing intermediates for further functionalization.

- Slight excesses of reagents (e.g., 1.05 equivalents) can improve conversion and minimize impurities in metalation steps.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization to achieve high purity (≥95%).

- The presence of fluorine atoms influences the reactivity and selectivity of iodination due to electronic effects enhancing electrophilic substitution at the 4-position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.